N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiophene-2-carboxamide.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene-2-carboxamide.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in inflammatory and cancer pathways . This modulation can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-diethoxy-4-morpholinophenyl)thiophene-2-carboxamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the morpholine and methoxyphenyl groups. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-4-14(5-7-15)16(20-8-10-23-11-9-20)13-19-18(21)17-3-2-12-24-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) |
InChI Key |
RUNYAPJTDONCCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCOCC3 |
Origin of Product |
United States |
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